4-Chloropiperidine hydrochloride
Overview
Description
4-Chloropiperidine hydrochloride is a chemical compound that has been the subject of various synthetic methods and structural analyses. It is a derivative of piperidine with a chlorine atom at the fourth position and is commonly used in the synthesis of pharmaceuticals and other organic compounds.
Synthesis Analysis
Several synthetic routes have been developed for 4-chloropiperidine and its derivatives. One method involves the chlorination of piperidin-4-one hydrochloride, followed by reduction and N-carbonylation to obtain tert-butyl-4-hydroxy piperidine-l-carboxylate, and finally synthesizing 4-chloropiperidine hydrochloride with sulfoxyl chloride with a yield of 50.9% . Another approach uses homoallylic amines that react with a (thiomethyl)methyl carbenium ion generated from DMSO under mild conditions, leading to the formation of 4-chloropiperidines with good yields . Additionally, 1-tert-butyl-4-chloropiperidine can be synthesized through the addition of methylmagnesium chloride to a dimethyliminium salt .
Molecular Structure Analysis
The molecular structure of 4-chloropiperidine derivatives has been studied using various techniques. For instance, X-ray structural analysis has been used to determine the conformation of cyclopiperidine carboxamides in the solid state, revealing the presence of both chair and boat conformations . Neutron diffraction and IR spectroscopic studies have been conducted on related compounds, such as 4-aminopyridine hemiperchlorate, to understand the nature of hydrogen bonding and molecular geometry .
Chemical Reactions Analysis
4-Chloropiperidine hydrochloride and its derivatives participate in a variety of chemical reactions. Charge-transfer interactions between electron donors and acceptors have been spectrophotometrically studied, leading to the formation of solid charge-transfer complexes characterized by infrared spectra, thermal, and elemental analysis . The displacement reactions of 4-chloropyridine from palladium complexes have been investigated, revealing the kinetics and involvement of stable intermediate species .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chloropiperidine hydrochloride are influenced by its molecular structure and the presence of the chlorine atom. The compound's reactivity has been explored in the context of environmentally relevant chloramines, with quantum-chemical studies providing insights into base-induced rearrangements and the chemical fate of these compounds . The influence of hydrogen bonding on the formation of supramolecular frameworks has been demonstrated in studies of hydrochlorate salts of related compounds .
Scientific Research Applications
Synthesis and Chemical Properties
- 4-Chloropiperidine hydrochloride is synthesized from piperidin-4-one hydrochloride, through a process involving reduction and n-carbonylation, followed by a reaction with sulfoxyl chloride. This method yields 4-chloropiperidine hydrochloride with a yield of 50.9% (Zhang Guan-you, 2010).
Advancements in Synthesis Techniques
- A newer synthesis method for 4-chloropiperidines involves a protic acid-assisted approach from homoallylic amines. This environmentally benign method shows high functional group tolerance and scalability, potentially broadening the applications of 4-chloropiperidine hydrochloride in scientific research (Rene Ebule et al., 2019).
Alternative Synthesis Routes
- Two efficient routes for synthesizing 1-tert-butyl-4-chloropiperidine have been explored. These methods highlight the diverse chemical properties and potential applications of chloropiperidine derivatives in various scientific research fields (J. Amato et al., 2005).
Potential in Drug Development
- Bis‐3‐chloropiperidines, a class of DNA-active compounds derived from chloropiperidines, have shown potential for alkylating nucleobases and inducing strand cleavage. This suggests their possible use in developing anticancer agents (A. Sosic et al., 2017).
Research on Toxicity and Mutagenicity
- Studies on N-chloropiperidine (NCP) have evaluated its genotoxicity in various assays, suggesting its value as a model compound for differentiating genotoxic clastogenicity from general toxicity-mediated clastogenicity (J. Ashby et al., 1987).
Environmental and Health Concerns
- Organic N-chloramines, including N-chloropiperidine, have been studied for their stability, potential contamination in chlorinated water, and toxicological effects. This research has implications for understanding the environmental and health impacts of chloramines (F. Scully & M. A. Bempong, 1982).
Safety And Hazards
4-Chloropiperidine hydrochloride is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
4-chloropiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRWTVLHSXAFGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608220 | |
Record name | 4-Chloropiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropiperidine hydrochloride | |
CAS RN |
5382-19-4 | |
Record name | 4-Chloropiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80608220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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